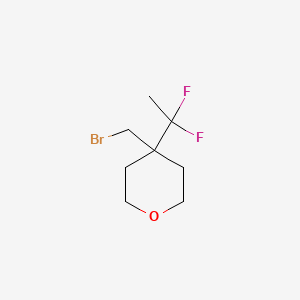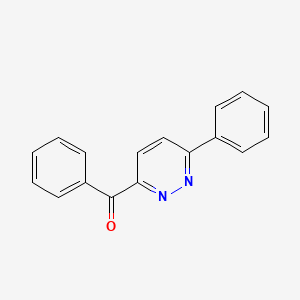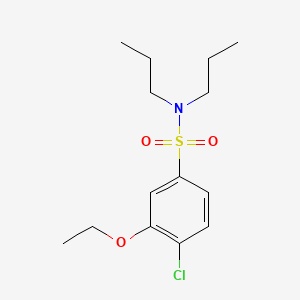
4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane is a useful research compound. Its molecular formula is C8H13BrF2O and its molecular weight is 243.092. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 4-(Bromomethyl)-4-(1,1-difluoroethyl)oxane is utilized in the synthesis of various chemical compounds. For instance, it has been involved in the preparation of Diels-Alder adducts through reactions with singlet oxygen, highlighting its potential in organic synthesis (Atasoy & Karaböcek, 1992).
- This compound plays a role in the formation of free radical intermediates, as observed in studies focusing on the decarboxylative cleavage and ring expansion of oxetanon-4-ylcarbinyl radicals (Crich & Mo, 1998).
Applications in Polymer Science
- In polymer science, derivatives of this compound have been synthesized for various applications. This includes the development of novel azo polymers for reversible optical storage, demonstrating the versatility of this compound in advanced material sciences (Meng, Natansohn, Barrett, & Rochon, 1996).
Catalysis and Reaction Mechanisms
- The compound's derivatives are also significant in understanding catalysis and reaction mechanisms. For example, studies have focused on the synthesis of sulfoxides via oxidation reactions involving bromine complexes, shedding light on its role in catalytic processes (Ōae, Ohnishi, Kozuka, & Tagaki, 1966).
Advanced Oxidation Processes
- Research indicates that compounds related to this compound are involved in advanced oxidation processes (AOPs), which are crucial for environmental applications, such as treating recalcitrant contaminants in groundwater (Cashman, Kirschenbaum, Holowachuk, & Boving, 2019).
Eigenschaften
IUPAC Name |
4-(bromomethyl)-4-(1,1-difluoroethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrF2O/c1-7(10,11)8(6-9)2-4-12-5-3-8/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCHKEPOSQJGGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)CBr)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2374157.png)
![N-(2,3-dimethylphenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2374158.png)

![2-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazole](/img/structure/B2374162.png)
![2-(2-(4-fluorophenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2374163.png)
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374164.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2374166.png)

![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2374168.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2374170.png)


